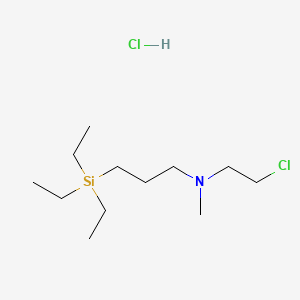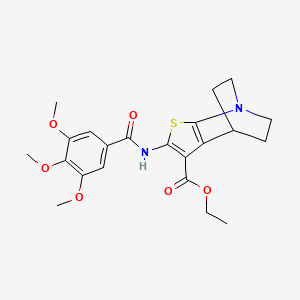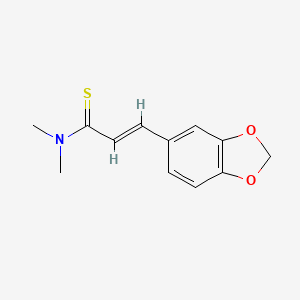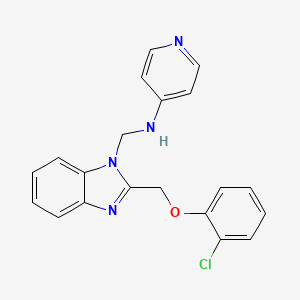
Damascenine hydrochloride monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of damascenine hydrochloride monohydrate involves several steps. Initially, damascenine is synthesized from its natural sources or through chemical synthesis. The improved synthesis method involves the use of specific reagents and conditions to obtain high purity damascenine . The hydrochloride monohydrate form is then prepared by reacting damascenine with hydrochloric acid in the presence of water, resulting in the formation of this compound crystals .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Nigella damascena seeds, followed by purification and conversion to the hydrochloride monohydrate form. The process is optimized to ensure high yield and purity, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Damascenine hydrochloride monohydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Damascenine hydrochloride monohydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of damascenine hydrochloride monohydrate involves its interaction with specific molecular targets and pathways. It is known to exert its effects through the modulation of various biochemical pathways, including those involved in oxidative stress and inflammation . The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular receptors and enzymes to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to damascenine hydrochloride monohydrate include other alkaloids found in Nigella species, such as nigelline and methyldamascenine .
Uniqueness
Conclusion
This compound is a compound with significant potential in scientific research and industrial applications. Its unique chemical properties and diverse range of reactions make it a valuable compound for further study and exploration.
Properties
CAS No. |
5986-11-8 |
|---|---|
Molecular Formula |
C10H16ClNO4 |
Molecular Weight |
249.69 g/mol |
IUPAC Name |
methyl 3-methoxy-2-(methylamino)benzoate;hydrate;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH.H2O/c1-11-9-7(10(12)14-3)5-4-6-8(9)13-2;;/h4-6,11H,1-3H3;1H;1H2 |
InChI Key |
YFHNXFPDIQHHQC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC=C1OC)C(=O)OC.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


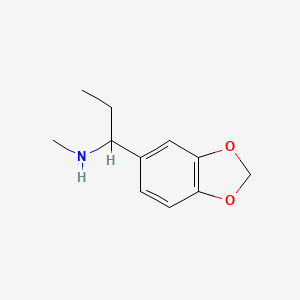
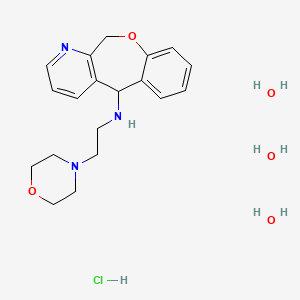

![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12766482.png)
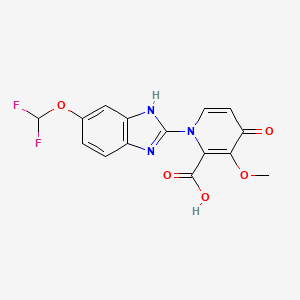

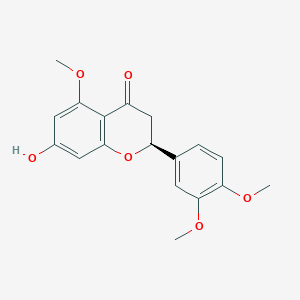
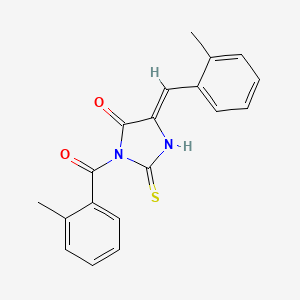
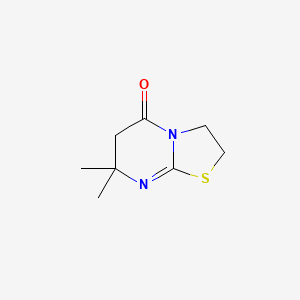
![4-[[1-[2-(4-cyanophenyl)ethyl]-4-hydroxypiperidin-4-yl]methyl-methylamino]benzoic acid](/img/structure/B12766505.png)
